2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid

Description

Chemical Identity and Structural Significance

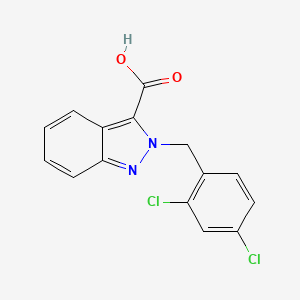

This compound is characterized by the molecular formula C₁₅H₁₀Cl₂N₂O₂ and possesses a molecular weight of 321.16 grams per mole. The compound is officially registered under Chemical Abstracts Service number 123016-78-4 and carries the MDL number MFCD18381533. The structural framework consists of an indazole core system, which represents a bicyclic heterocyclic compound formed by the fusion of a benzene ring with a pyrazole ring.

The indazole nucleus in this compound exhibits the characteristic properties of this heterocyclic family, where the bicyclic structure contains nitrogen atoms at positions 1 and 2 of the pyrazole component. The specific structural feature that distinguishes this compound is the presence of a 2,4-dichlorobenzyl substituent attached to the nitrogen atom at position 2 of the indazole ring system. Additionally, a carboxylic acid functional group is positioned at the 3-carbon of the indazole framework, creating a unique combination of electronic and steric properties.

The molecular structure can be represented by the SMILES notation: O=C(C1=C2C=CC=CC2=NN1CC3=CC=C(Cl)C=C3Cl)O. This structural arrangement contributes to the compound's distinctive chemical behavior and influences its potential biological activities. The presence of two chlorine atoms on the benzyl substituent introduces significant electronic effects that can modify the reactivity patterns compared to unsubstituted indazole derivatives.

The three-dimensional molecular architecture reveals important spatial relationships between functional groups. The carboxylic acid moiety provides hydrogen bonding capabilities and ionic character under physiological conditions, while the dichlorobenzyl group contributes lipophilic properties and potential π-π stacking interactions. The indazole core system maintains aromatic stability while offering multiple sites for potential chemical modification or biological interaction.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₂ | |

| Molecular Weight | 321.16 g/mol | |

| CAS Number | 123016-78-4 | |

| MDL Number | MFCD18381533 | |

| SMILES | O=C(C1=C2C=CC=CC2=NN1CC3=CC=C(Cl)C=C3Cl)O |

Historical Development in Heterocyclic Chemistry

The historical foundation for understanding this compound stems from the broader development of indazole chemistry, which began with fundamental discoveries in the nineteenth century. Indazole was first discovered by E. Fischer and Kuzel in 1883, establishing the groundwork for subsequent research into this heterocyclic system. These pioneering investigations were further advanced by Fischer and Tafel, who performed critical structural characterization studies that defined the chemical nature of the indazole framework.

The early synthetic approaches to indazole derivatives faced considerable challenges, particularly in nitrosation reactions and yield optimization. Historical research documented by investigators in the 1950s revealed that initial synthetic attempts yielded only 20.5 percent of desired products, requiring extensive methodological modifications to achieve practical synthesis routes. These early difficulties prompted the development of improved synthetic methodologies that would later enable the preparation of more complex indazole derivatives, including substituted carboxylic acid variants.

The evolution of indazole chemistry has been marked by significant methodological advances, particularly in catalyst-based synthesis approaches. Recent comprehensive reviews have highlighted the transition from traditional synthetic methods to modern approaches utilizing transition metal catalysts, acid-base catalytic systems, and green chemistry principles. These developments have enabled researchers to access a broader range of indazole derivatives with enhanced efficiency and selectivity, creating opportunities for the synthesis of specifically substituted compounds like this compound.

The recognition of indazole derivatives as medicinally important heterocyclic compounds has driven continued research interest throughout the twentieth and twenty-first centuries. The identification of natural indazole alkaloids, including nigellicine, nigeglanine, and nigellidine, isolated from Nigella sativa and Nigella glandulifera, demonstrated the biological relevance of these structures. This natural occurrence provided additional motivation for synthetic chemists to develop methods for preparing structurally related compounds with potential therapeutic applications.

Modern synthetic strategies have incorporated advanced methodologies such as the Davis-Beirut reaction for generating 2H-indazoles, expanding the available toolkit for accessing diverse indazole frameworks. The development of these sophisticated synthetic approaches has been essential for enabling the preparation of complex derivatives bearing multiple functional groups, such as the combination of carboxylic acid functionality and halogenated aromatic substituents found in this compound.

Position Within Indazole Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of indazole carboxylic acid derivatives, representing a specific structural class characterized by the combination of carboxylic acid functionality at the 3-position and substituted benzyl groups at the 2-position of the indazole ring system. This structural arrangement places the compound among a select group of heterocyclic carboxylic acids that exhibit unique chemical and biological properties derived from their specific substitution patterns.

The indazole carboxylic acid derivatives represent a significant subset of heterocyclic compounds that have gained prominence in medicinal chemistry research due to their diverse pharmacological activities. The positioning of the carboxylic acid group at the 3-position of the indazole ring creates a specific electronic environment that influences both the chemical reactivity and biological activity profiles of these compounds. The presence of this functional group enables participation in various chemical transformations, including esterification reactions, amide bond formation, and nucleophilic substitution processes.

Within this structural class, the specific substitution pattern of this compound distinguishes it from other indazole carboxylic acid derivatives through the presence of the dichlorobenzyl substituent. This halogenated aromatic group introduces unique electronic effects that can significantly modify the compound's properties compared to unsubstituted or differently substituted analogs. The chlorine atoms provide electron-withdrawing effects that can influence the acidity of the carboxylic acid group and the overall electronic distribution within the molecule.

Comparative analysis with related compounds reveals the structural diversity possible within this chemical family. For instance, 2-methyl-2H-indazole-3-carboxylic acid represents a simpler analog bearing only a methyl substituent at the 2-position, demonstrating the range of substitution patterns possible while maintaining the core structural framework. The contrast between these compounds illustrates how different substituents can be incorporated to modulate molecular properties and potentially influence biological activities.

The synthesis pathways for this compound typically involve multiple synthetic steps, beginning with indazole precursors and incorporating the dichlorobenzyl substituent through nucleophilic substitution or alkylation reactions. These synthetic approaches often utilize indazole-3-carboxylic acid as a key intermediate, highlighting the central importance of this structural motif in accessing more complex derivatives. The synthetic methodology typically involves treatment with oxalyl chloride followed by hydrolysis to yield the carboxylic acid functionality, conducted under controlled conditions using appropriate solvents and catalysts.

Recent advances in indazole synthesis have emphasized the development of more efficient and environmentally friendly approaches to these compounds. Catalyst-based methodologies utilizing transition metals, acid-base systems, and green chemistry principles have emerged as preferred approaches for accessing indazole derivatives. These modern synthetic strategies offer improved yields, enhanced selectivity, and reduced environmental impact compared to traditional methods, making them particularly valuable for the preparation of complex derivatives like this compound.

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-14(15(20)21)11-3-1-2-4-13(11)18-19/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHJAEVCLMBXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Introduction of the Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Anticandidal Activity

Recent studies have highlighted the potential of indazole derivatives, including 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid, in combating fungal infections. A series of indazole derivatives were synthesized and evaluated for their activity against Candida species. Notably, compounds with carboxylic acid substitutions demonstrated significant inhibition against Candida albicans and Candida glabrata, suggesting that structural modifications can enhance their antifungal efficacy .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds exhibited varying MIC values, with some derivatives showing effective inhibition at concentrations as low as 1 mM against C. albicans.

- Structure-Activity Relationship (SAR) : The presence of specific functional groups influenced the antifungal potency, indicating that further optimization could yield more effective agents .

| Compound | MIC against C. albicans | MIC against C. glabrata |

|---|---|---|

| 3a | 3.807 mM | 15.227 mM |

| 3b | 1 mM | Not tested |

Anti-Inflammatory Effects

Indazole derivatives have also been investigated for their anti-inflammatory properties, particularly in the context of mast cell activation. The compound has been shown to inhibit calcium influx through CRAC channels in mast cells, which is critical for the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor alpha .

Mechanism of Action:

- The compound acts as a CRAC channel blocker, stabilizing mast cells and preventing excessive inflammatory responses.

- SAR studies indicate that the regioselectivity of the amide linker plays a crucial role in its inhibitory effectiveness.

Antitumor Potential

The compound's potential as an antitumoral agent has been explored in various studies. Research indicates that indazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Studies:

- In Vitro Studies : Indazole derivatives showed promising results in inhibiting the growth of different cancer cell lines.

- Mechanistic Insights : The inhibition of key signaling pathways associated with cell survival and proliferation has been documented, making this class of compounds a candidate for further development as anticancer agents .

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Modifications to the Benzyl Substituent

The 2,4-dichlorobenzyl group is essential for maintaining activity in CB1 receptor modulation. Replacement with a 4-chlorobenzyl (compound 6d ) or 2,4-difluorobenzyl (compound 6e ) group reduced CB1 receptor affinity by 50% and 20%, respectively, highlighting the importance of both chlorine atoms at the 2- and 4-positions .

Table 1: Impact of Benzyl Substituent Modifications on CB1 Receptor Activity

| Compound | Benzyl Substituent | Relative CB1 Activity |

|---|---|---|

| Target compound | 2,4-Dichlorobenzyl | 100% (reference) |

| 6d | 4-Chlorobenzyl | ~50% |

| 6e | 2,4-Difluorobenzyl | ~80% |

Amino Acid Conjugates and C-Terminal Modifications

Derivatives of the target compound conjugated to amino acids (e.g., Leu, Val, tert-Leu) exhibit divergent biological effects:

- LONI2 (methyl ester of tert-Leu): Acts as a CB1 inverse agonist, reducing food intake at 10 mg/kg in vivo .

- LONI4 (free acid of Val): Retains CB1 antagonism but with lower metabolic stability due to ester hydrolysis .

- LONI11 (N-methyl amide derivative): Functions as a CB1 full agonist, inducing orexigenic effects .

Table 2: Biological Activity of Amino Acid-Conjugated Derivatives

| Compound | C-Terminal Group | CB1 Activity Profile | In Vivo Effect (10 mg/kg) |

|---|---|---|---|

| LONI2 | Methyl ester (tert-Leu) | Inverse agonist/antagonist | Decreased food intake |

| LONI4 | Free acid (Val) | Inverse agonist/antagonist | Moderate metabolic stability |

| LONI11 | N-methyl amide (Leu) | Full agonist | Increased food intake |

Halogen Position and Collagenase Inhibition

In collagenase inhibitors, the position of chlorine atoms on the benzyl group influences binding efficiency:

- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 1.48 mM; forms hydrogen bonds with Gln215 (2.202 Å) and π–π interactions with Tyr201 (4.127 Å) .

- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 1.31 mM; shorter hydrogen bond (1.961 Å) but weaker π–π interaction (4.249 Å) .

Table 3: Collagenase Inhibition and Docking Parameters

| Compound | IC₅₀ (mM) | H-Bond Length (Å) | π–π Interaction (Å) |

|---|---|---|---|

| 2,4-Dichlorobenzyl derivative | 1.48 | 2.202 | 4.127 |

| 2,6-Dichlorobenzyl derivative | 1.31 | 1.961 | 4.249 |

Structural Analogues with Varying Substitutions

Similarity analysis (Table 4) reveals that halogen removal or substitution reduces bioactivity:

Activité Biologique

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This indazole derivative exhibits a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications in treating several diseases.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N2O2, with a molecular weight of approximately 305.15 g/mol. Its structure comprises an indazole core substituted with a dichlorobenzyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Preliminary studies suggest that it may inhibit the activity of certain enzymes involved in cell proliferation, potentially exhibiting anticancer properties. Additionally, the compound's interaction with GABA receptors indicates its potential role in neurological applications.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown potential anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays revealed that certain derivatives of indazole exhibit selective COX-2 inhibition, suggesting that this compound may also contribute to anti-inflammatory therapies .

Table 2: COX-2 Inhibition Activity

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on human cell lines such as HeLa (cervical cancer) and HaCaT (keratinocyte). Results indicated low cytotoxicity for selected compounds derived from the indazole scaffold, suggesting a favorable therapeutic index for further development.

Case Studies

- Antiparasitic Activity : A study evaluated the efficacy of various indazole derivatives against protozoan pathogens like Giardia intestinalis and Entamoeba histolytica. The results indicated that certain derivatives exhibited superior activity compared to traditional treatments like metronidazole, highlighting the potential of this compound class in treating parasitic infections .

- Neurological Implications : Given its interaction with GABA receptors, research into the anxiolytic effects of this compound is ongoing. Preliminary findings suggest that it may modulate neurotransmitter systems effectively, offering insights into its potential use in treating anxiety disorders .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-(2,4-dichlorobenzyl)-2H-indazole-3-carboxylic acid?

Answer:

The synthesis of indazole-carboxylic acid derivatives typically involves condensation reactions and functional group modifications. For example:

- Method A : Refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures (similar to Scheme 2 in and ).

- Method B : Utilizing Mannich base reactions or microwave-assisted synthesis for introducing substituents, as demonstrated in triazole derivatives ( ).

Key steps include controlling reaction temperatures (reflux conditions) and purification via recrystallization or chromatography. Structural confirmation requires NMR and mass spectrometry .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

Dichlorobenzyl-containing compounds are classified as hazardous due to potential toxicity and reactivity (). Recommended practices include:

- Storage : At 0–6°C in airtight containers to prevent degradation (as per dichlorobenzyl alcohol protocols in ).

- Handling : Use fume hoods, gloves, and eye protection. Avoid exposure to moisture or reactive solvents (e.g., chlorinated agents in ).

- Waste Disposal : Follow guidelines for halogenated organic compounds to mitigate environmental risks .

Advanced Question: How do molecular docking studies elucidate the inhibitory mechanism of this compound against collagenase?

Answer:

Docking analysis of structurally related dichlorobenzyl derivatives () reveals:

- Hydrogen Bonding : The carbonyl oxygen forms a 2.2 Å bond with Gln215 in collagenase.

- π–π Interactions : The dichlorobenzyl group interacts with Tyr201 (4.1–4.2 Å).

- Gibbs Free Energy : Lower energy values (–6.4 to –6.5 kcal/mol) correlate with stronger binding.

Methodology: Use software like AutoDock Vina to model interactions, validate with IC50 assays (e.g., 1.48 mM for 2,4-dichloro analogs), and compare substituent effects (2,4- vs. 2,6-dichloro positions) .

Advanced Question: How does chlorine substituent positioning (2,4- vs. 2,6-) influence bioactivity?

Answer:

In collagenase inhibition ():

- 2,4-Dichloro : IC50 = 1.48 mM; shorter hydrogen bond (2.202 Å) but weaker π–π interaction (4.127 Å).

- 2,6-Dichloro : IC50 = 1.31 mM; shorter π–π interaction (4.249 Å) compensates for longer hydrogen bond (1.961 Å).

Design Strategy : Prioritize substituent positions based on target enzyme topology. Use QSAR models to predict steric and electronic effects .

Advanced Question: How can researchers resolve contradictions in reported IC50 values across studies?

Answer:

Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies:

- Standardization : Use recombinant enzymes (e.g., human collagenase) and fixed substrate concentrations.

- Control Experiments : Include reference inhibitors (e.g., batimastat) to normalize data.

- Statistical Validation : Perform triplicate assays with error margins <10% (as in ’s collagenase studies) .

Methodological Question: What analytical techniques ensure purity and structural integrity of this compound?

Answer:

- HPLC : Quantify purity (>97%) using C18 columns and UV detection (λ = 254 nm).

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and indazole (N–H bend ~1600 cm⁻¹) functionalities.

- NMR : Assign peaks for dichlorobenzyl protons (δ 7.2–7.8 ppm) and indazole carbons ( ).

- Mass Spectrometry : Validate molecular weight (e.g., EI-MS m/z 398.27 for related analogs in ) .

Advanced Question: What strategies enhance pharmacokinetic properties of indazole-3-carboxylic acid derivatives?

Answer:

- Prodrug Design : Esterify the carboxylic acid to improve bioavailability (e.g., methyl esters in ).

- Structural Modifications : Introduce fluorinated or piperidinyl groups to enhance blood-brain barrier penetration (as in ’s imidazole derivatives).

- Metabolic Stability : Replace labile groups (e.g., thioesters) with stable ethers or amides ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.